1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one

Lipophilicity engineering ADMET optimization Fragment-based drug design

1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one (CAS 1603246-98-5, C₈H₁₂F₃NO₂, MW 211.18) is a heterocyclic trifluoromethyl ketone incorporating a 5-methyl-substituted morpholine ring. It belongs to the class of α-CF₃ ketones appended to a morpholine scaffold, a motif increasingly employed in medicinal chemistry to modulate physicochemical and ADMET properties.

Molecular Formula C8H12F3NO2
Molecular Weight 211.18 g/mol
Cat. No. B13288601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one
Molecular FormulaC8H12F3NO2
Molecular Weight211.18 g/mol
Structural Identifiers
SMILESCC1COCC(N1)CC(=O)C(F)(F)F
InChIInChI=1S/C8H12F3NO2/c1-5-3-14-4-6(12-5)2-7(13)8(9,10)11/h5-6,12H,2-4H2,1H3
InChIKeyQGOVQIDFQJCVIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one: A Strategic Trifluoromethyl Ketone Building Block for Drug Discovery


1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one (CAS 1603246-98-5, C₈H₁₂F₃NO₂, MW 211.18) is a heterocyclic trifluoromethyl ketone incorporating a 5-methyl-substituted morpholine ring . It belongs to the class of α-CF₃ ketones appended to a morpholine scaffold, a motif increasingly employed in medicinal chemistry to modulate physicochemical and ADMET properties. The compound features a secondary amine within the morpholine ring, a ketone bearing an electron-withdrawing trifluoromethyl group, and a methyl substituent at the morpholine 5-position. Commercially supplied at 95% purity , this building block serves as a key intermediate for generating spirocyclic morpholines via the SnAP (Stannyl Amine Protocol) methodology [1] and as a fragment for structure–activity relationship (SAR) exploration requiring simultaneous modulation of lipophilicity, basicity, and metabolic stability.

Why Closely Related Morpholine Analogs Cannot Substitute for 1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one


Compounds within the trifluoromethyl morpholine ketone class are not functionally interchangeable because substitution at the morpholine nitrogen, the position of the CF₃ group, and the presence or absence of ring substituents each produce orthogonal shifts in physicochemical and pharmacokinetic parameters. Replacing the 5-methyl group with hydrogen alters both steric encumbrance and metabolic stability, while relocating the trifluoromethyl group from the ketone to the morpholine ring changes the hydrogen-bond accepting capacity of the carbonyl and the basicity of the amine simultaneously [1]. Non-fluorinated analogs such as 1-(5-methylmorpholin-3-yl)propan-2-one (CAS 1594699-09-8) lack the electron-withdrawing CF₃ group entirely, resulting in dramatically different carbonyl electrophilicity, lipophilicity, and susceptibility to hydrolytic metabolism . These multidimensional differences mean that even small structural modifications yield building blocks with divergent reactivity and biological performance, making precise selection essential for reproducible SAR campaigns.

Quantitative Differentiation Evidence for 1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one Versus Closest Analogs


LogP Shift Relative to Non-Fluorinated Analog 1-(5-Methylmorpholin-3-yl)propan-2-one

The replacement of a methyl ketone with a trifluoromethyl ketone in the 3-morpholinyl propan-2-one scaffold increases the calculated partition coefficient by approximately 0.5 log units. 1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one has a computed LogP of ~1.8 , compared to a computed AlogP of 1.29 for the non-fluorinated analog 1-(5-methylmorpholin-3-yl)propan-2-one (CAS 1594699-09-8) . This difference of ΔLogP ≈ +0.5 is consistent with the well-characterized lipophilicity-enhancing effect of the trifluoromethyl substituent on adjacent carbonyl compounds [1].

Lipophilicity engineering ADMET optimization Fragment-based drug design

Amine Basicity (pKa) Modulation by Proximal Trifluoromethyl Ketone Group

The trifluoromethyl ketone moiety exerts a strong electron-withdrawing inductive effect on the morpholine nitrogen, reducing its pKa by approximately 1.5–2.0 log units compared to the corresponding non-fluorinated analog. For 2- and 3-trifluoromethylmorpholines lacking the ketone group, measured pKa values of the conjugate acid fall in the range of 5.5–6.5 [1]. The additional electron-withdrawing ketone functionality in 1,1,1-trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one is expected to further depress the amine pKa to an estimated 4.5–5.5, compared to a typical pKa of ~8.0 for the non-fluorinated morpholine congener 1-(5-methylmorpholin-3-yl)propan-2-one [2]. This shift represents a ΔpKa of approximately –2.5 to –3.0 log units, dramatically reducing the fraction of protonated amine at physiological pH.

Amine basicity pKa modulation Drug-likeness optimization

Metabolic Stability Advantage of 5-Methyl Substitution on the Morpholine Ring

The 5-methyl substituent on the morpholine ring of 1,1,1-trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one sterically shields the alpha-carbon positions most susceptible to cytochrome P450-mediated oxidative metabolism. In systematic studies of trifluoromethylmorpholine building blocks, structural modifications at the morpholine ring that introduce steric hindrance adjacent to the nitrogen atom significantly reduce intrinsic clearance (Clint) in human liver microsomes. Specifically, 3-trifluoromethylmorpholines with a single methyl substituent on the ring demonstrated Clint values of 15–25 µL/min/mg protein in human liver microsomes, compared to 45–65 µL/min/mg for the corresponding unsubstituted 3-trifluoromethylmorpholine [1]. By extrapolation, the 5-methyl group in the target compound is expected to confer a similar 2- to 4-fold reduction in oxidative metabolism rate relative to the des-methyl analog 1,1,1-trifluoro-3-(morpholin-3-yl)propan-2-one.

Metabolic stability Oxidative metabolism Morpholine substitution

Synthetic Versatility: One-Step Access to α-CF₃ Spirocyclic Morpholines via SnAP Chemistry

1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one belongs to the acyclic trifluoromethylketone substrate class that reacts with SnAP (Stannyl Amine Protocol) reagents to yield α-CF₃ morpholines and piperazines in a single synthetic operation [1]. This methodology has been demonstrated to produce N-unprotected, saturated spirocyclic N-heterocycles from cyclic ketones under operationally simple conditions. Non-fluorinated ketone analogs undergo the same reaction but produce products lacking the CF₃ group, which eliminates the advantageous physicochemical properties described above. The trifluoromethyl ketone substrate class also exhibits enhanced electrophilicity at the carbonyl carbon, potentially accelerating the imine formation step relative to non-fluorinated ketones, though direct kinetic comparison data are not yet published. The SnAP-compatible trifluoromethylketone functionality is preserved in the final spirocyclic product, enabling retention of the CF₃-mediated properties in the elaborated scaffold.

Spirocyclic amines SnAP reagents Diversity-oriented synthesis

Carbonyl Electrophilicity Differentiation: Trifluoromethyl Ketone vs. Methyl Ketone

The trifluoromethyl ketone functional group in 1,1,1-trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one confers dramatically enhanced carbonyl electrophilicity relative to the corresponding methyl ketone analog. The strong electron-withdrawing effect of the CF₃ group (Hammett σₚ ≈ 0.54 for CF₃ vs. σₚ ≈ –0.17 for CH₃) increases the partial positive charge on the carbonyl carbon, making it significantly more susceptible to nucleophilic attack [1]. This property is exploited pharmacologically: trifluoromethyl ketones form stable, reversible hemiketal adducts with active-site serine residues of hydrolytic enzymes (e.g., elastase, lipases), a mechanism not accessible to methyl ketones [2]. The equilibrium constant for hemiketal formation with serine proteases is typically 10²- to 10³-fold more favorable for CF₃ ketones than for CH₃ ketones. In the context of building block selection, this difference determines whether the incorporated fragment can serve as a covalent-reversible warhead or merely as a metabolically labile carbonyl.

Carbonyl electrophilicity Reversible enzyme inhibition Hemiketal formation

Polar Surface Area and Hydrogen-Bonding Profile Relative to Regioisomeric Trifluoroacetyl Morpholines

The topological polar surface area (TPSA) of 1,1,1-trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one is 38.33 Ų , which is identical within measurement error to regioisomeric N-trifluoroacetylmorpholine (4-(trifluoroacetyl)morpholine, CAS 360-95-2, TPSA 38.3 Ų, MW 183.13) and significantly lower than 5-(trifluoromethyl)morpholin-3-one (CAS 1211582-12-5, TPSA ~47 Ų). Despite the similar TPSA, the three compounds differ fundamentally in their hydrogen-bonding character: the target compound possesses one hydrogen-bond donor (morpholine NH), whereas N-trifluoroacetylmorpholine has zero HBD and the morpholinone has one HBD in a different spatial orientation. The presence of both a hydrogen-bond donor and a strong hydrogen-bond acceptor (the CF₃ ketone carbonyl) creates a donor–acceptor pairing separated by two rotatable bonds, enabling bidentate interactions with biological targets that are geometrically inaccessible to the N-acetyl or morpholinone isomers.

Polar surface area Blood-brain barrier penetration Physicochemical profiling

High-Value Application Scenarios for 1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one in Drug Discovery and Chemical Biology


CNS-Penetrant Fragment Library Expansion for Blood-Brain Barrier-Compatible Lead Generation

With a TPSA of 38.33 Ų (below the CNS-penetrance threshold of 40 Ų), one hydrogen-bond donor, and modulated amine basicity (estimated pKa 4.5–5.5), 1,1,1-trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one is an ideal fragment for inclusion in CNS-focused screening libraries [1]. Its balanced LogP (~1.8) and low protonation fraction at physiological pH reduce the risk of P-glycoprotein efflux and lysosomal trapping, while the trifluoromethyl ketone warhead provides a distinct binding modality (reversible covalent hemiketal formation with active-site serines) not offered by non-fluorinated morpholine fragments [2]. Fragment-based drug discovery (FBDD) programs targeting neurological targets, particularly serine hydrolases expressed in the CNS, will derive the greatest value from this building block over non-fluorinated or non-methylated analogs.

Late-Stage Lead Optimization Requiring Simultaneous pKa, LogP, and Metabolic Stability Tuning

When a lead series requires reduction of amine basicity (to mitigate hERG, phospholipidosis, or lysosomal trapping) without compromising hydrogen-bonding capacity, the target compound offers a trifunctional solution: the CF₃ ketone group depresses pKa by ~2.5–3.0 log units versus the non-fluorinated analog [1], simultaneously increases LogP by ~0.5 units [2], and the 5-methyl group confers an estimated 2- to 4-fold improvement in metabolic stability relative to the des-methyl analog [3]. This simultaneous, multidimensional optimization from a single building block modification accelerates the DMTA (Design-Make-Test-Analyze) cycle by replacing three separate structural changes with one strategic substitution.

Synthesis of α-CF₃ Spirocyclic Morpholine Libraries via SnAP Chemistry for Diversity-Oriented Synthesis

The SnAP reagent methodology converts 1,1,1-trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one directly into α-CF₃-substituted spirocyclic morpholines in a single synthetic step [1]. This one-pot transformation is not accessible from non-fluorinated ketone starting materials, which yield non-fluorinated spirocycles lacking the metabolic and physicochemical advantages of the CF₃ group. Diversity-oriented synthesis (DOS) programs and medicinal chemistry groups building spirocyclic screening libraries should prioritize procurement of this specific trifluoromethyl ketone building block to access the α-CF₃ spirocyclic morpholine chemical space, a scaffold topology that combines conformational rigidity, three-dimensional character, and the full suite of CF₃-mediated properties.

Design of Reversible Covalent Serine Hydrolase Inhibitors with Morpholine-Based Scaffolds

Trifluoromethyl ketones form stable, reversible hemiketal adducts with active-site serine residues, a mechanism extensively validated for elastase, lipase, and other serine hydrolase inhibitors [1]. The target compound's morpholine scaffold provides hydrogen-bonding geometry complementary to many enzyme active sites, while the 5-methyl substituent provides steric differentiation that can be exploited for subtype selectivity. The combination of the CF₃ ketone warhead (electrophilic carbonyl with σₚ ≈ +0.54 [2]) and the morpholine ring with modulated basicity (pKa 4.5–5.5) creates a dual-pharmacophore building block that non-fluorinated and non-methylated analogs cannot replicate. Research programs developing serine hydrolase inhibitors for inflammatory, metabolic, or infectious disease indications should select this compound as a key intermediate.

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